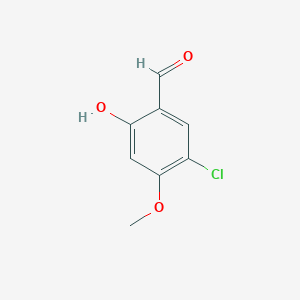

5-Chloro-4-methoxysalicylaldehyde

Übersicht

Beschreibung

5-Chloro-4-methoxysalicylaldehyde is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that salicylaldehyde derivatives, which include 5-chloro-4-methoxysalicylaldehyde, often interact with bacterial receptors .

Mode of Action

It is known that salicylaldehyde derivatives can interact with bacterial receptors, potentially disrupting their normal function .

Result of Action

It is known that salicylaldehyde derivatives can exhibit antimicrobial activity, suggesting that they may disrupt normal cellular processes in bacteria .

Biochemische Analyse

Biochemical Properties

5-Chloro-4-methoxysalicylaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of an aldehyde with a primary amine, and they are known for their biological activities, including antimicrobial and antitumor properties. This compound interacts with enzymes such as aldolases and transaminases, which facilitate the formation of Schiff bases. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, this compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At high doses, this compound can cause toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can be further conjugated and excreted. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within cells can affect its activity and function, including its ability to modulate gene expression and enzyme activity .

Biologische Aktivität

5-Chloro-4-methoxysalicylaldehyde (CAS Number: 89938-56-7) is a derivative of salicylaldehyde with notable biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Synthesis : It can be synthesized from 2-hydroxy-4-methoxybenzaldehyde through a series of reactions involving N-chloro-succinimide and other reagents .

This compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound interacts with bacterial receptors, potentially disrupting their normal function, leading to antimicrobial effects. It has shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent.

- Cytotoxic Effects : In cancer research, this compound has demonstrated cytotoxicity in various cancer cell lines, including leukemic (HL-60 and K-562) and breast cancer (MCF-7) cells. It induces apoptosis by increasing histone-associated DNA fragments in a concentration-dependent manner .

- Enzyme Interactions : The compound is involved in biochemical reactions that include the formation of Schiff bases. It interacts with enzymes such as aldolases and transaminases, influencing their activity and subsequently affecting cellular metabolism.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Klebsiella pneumoniae | 62.50 |

| Candida albicans | 500 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated using the MTT assay across different concentrations:

| Cell Line | IC₅₀ (µmol/L) | Selectivity Ratio |

|---|---|---|

| HL-60 | 0.91 | 164 |

| K-562 | 3.54 | 1254 |

| MCF-7 | 2.70 | - |

The selectivity ratios indicate a significant preference for targeting cancerous cells over non-tumor cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

- Anticancer Activity Study : A study investigated the structure-activity relationships (SARs) of salicylaldehyde derivatives, including this compound. The results indicated that substituents on the salicylaldehyde moiety significantly influence anticancer activity, with this compound showing promising results against leukemia and breast cancer cell lines .

- Antimicrobial Efficacy : Another study highlighted the compound's ability to inhibit bacterial growth effectively, demonstrating lower MIC values compared to standard antibiotics like nitrofurantoin against certain strains of Staphylococcus aureus and Escherichia coli .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Chloro-4-methoxysalicylaldehyde serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural resemblance to salicylaldehyde derivatives, known for their anti-inflammatory, analgesic, and anticancer properties, positions it as a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapies. For instance, derivatives of this compound have shown cytotoxic effects against several cancer cell lines, including leukemic cell lines (HL-60 and K-562) and breast cancer cells (MCF-7) . The structure-activity relationship (SAR) analysis indicates that modifications on the salicylaldehyde scaffold can enhance selectivity and potency against specific cancer types .

Biochemical Properties

The compound plays a crucial role in biochemical reactions, particularly in forming Schiff bases through the condensation of aldehydes with primary amines. These Schiff bases exhibit various biological activities, including antimicrobial and antitumor effects.

Biochemical Interactions

this compound has been shown to interact with enzymes such as aldolases and transaminases, which are vital for its biological activity. These interactions influence cellular processes like signaling pathways and gene expression .

Organic Synthesis Applications

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic compounds. Its reactivity due to the aldehyde functional group makes it suitable for various synthetic routes.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxysalicylaldehyde | Methoxy group at position 4 | Exhibits strong antifungal activity |

| 2-Hydroxybenzaldehyde | Hydroxy group at position 2 | Known for its role in organic synthesis |

| Salicylaldehyde | No substituents on the aromatic ring | Commonly used as a starting material |

| 5-Bromo-4-methoxysalicylaldehyde | Bromine substituent instead of chlorine | Enhanced reactivity due to bromine's electrophilicity |

This table illustrates how the unique combination of chloro and methoxy groups in this compound contributes to its specific reactivity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy that supports its potential use in developing new antimicrobial agents .

Future Research Directions

Further investigation into the therapeutic applications of this compound is warranted. Studies focusing on its mechanism of action in cancer therapy and its interactions with biological targets will be crucial for understanding its full potential.

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMHVBPSRKMWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276915 | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-56-7 | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89938-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.